molecular formula C19H17N5OS B12979891 (R)-4-(1-(2-Aminopyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol

(R)-4-(1-(2-Aminopyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol

Cat. No.: B12979891
M. Wt: 363.4 g/mol
InChI Key: FSQNPXFFFUDCCO-LJQANCHMSA-N
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Description

(R)-4-(1-(2-Aminopyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol (referred to as AM-0216 in ) is a small-molecule inhibitor targeting NF-κB-inducing kinase (NIK), a key regulator of non-canonical NF-κB signaling. This pathway is implicated in malignancies, autoimmune diseases, and inflammation .

Properties

Molecular Formula

C19H17N5OS

Molecular Weight

363.4 g/mol

IUPAC Name

(2R)-4-[1-(2-aminopyrimidin-4-yl)-2,3-dihydroindol-6-yl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol

InChI

InChI=1S/C19H17N5OS/c1-19(25,17-21-9-11-26-17)7-4-13-2-3-14-6-10-24(15(14)12-13)16-5-8-22-18(20)23-16/h2-3,5,8-9,11-12,25H,6,10H2,1H3,(H2,20,22,23)/t19-/m1/s1

InChI Key

FSQNPXFFFUDCCO-LJQANCHMSA-N

Isomeric SMILES

C[C@@](C#CC1=CC2=C(CCN2C3=NC(=NC=C3)N)C=C1)(C4=NC=CS4)O

Canonical SMILES

CC(C#CC1=CC2=C(CCN2C3=NC(=NC=C3)N)C=C1)(C4=NC=CS4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-(2-Aminopyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where a phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Pyrimidine Ring: This can be done via a nucleophilic substitution reaction where an appropriate aminopyrimidine derivative is introduced.

    Formation of the Thiazole Ring: This can be synthesized through Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

    Coupling Reactions: The final steps might involve coupling reactions to attach the various rings to the but-3-yn-2-ol backbone, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or thiazole rings.

    Reduction: Reduction reactions might target the pyrimidine ring or the alkyne group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Table 1: Structural Characteristics

ComponentDescription
Indoline coreBicyclic structure
Thiazole ringFive-membered heterocyclic structure
2-Aminopyrimidine moietyContains amino and pyrimidine groups

Biological Activities

Research indicates that (R)-4-(1-(2-Aminopyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol possesses significant biological activities, particularly as an inhibitor of specific kinases involved in cancer pathways.

Table 2: Biological Targets and Activities

TargetActivity Description
KinasesInhibition of cancer signaling pathways
NF-kB PathwayModulation of immune responses
Cell ProliferationPotential to reduce tumor growth

Case Study: Synthesis Approach

A documented synthesis pathway includes the use of palladium-catalyzed coupling reactions to form the indoline and thiazole components, followed by selective hydroxylation at the butynol position.

Therapeutic Implications

The compound's potential applications extend into several therapeutic areas:

  • Cancer Therapy : As a targeted therapy for various cancers through kinase inhibition.
  • Immune Modulation : By influencing pathways that regulate immune responses, it may serve as a treatment for autoimmune diseases.
  • Neurodegenerative Disorders : Preliminary studies suggest possible neuroprotective effects due to its antioxidant properties.

Table 3: Therapeutic Areas and Potential Applications

Therapeutic AreaApplication Description
Cancer TherapyTargeted inhibition of cancer pathways
Immune ModulationRegulation of immune responses
NeuroprotectionPotential antioxidant effects

Mechanism of Action

The mechanism of action of ®-4-(1-(2-Aminopyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, G-protein-coupled receptors, or ion channels.

Comparison with Similar Compounds

Chemical Structure :

  • Core scaffold: Features an indoline moiety linked to a 2-aminopyrimidine group, a thiazole ring, and a chiral but-3-yn-2-ol backbone.
  • Molecular formula : C₁₉H₁₆ClN₅OS ( lists a chloro-derivative; the exact formula for AM-0216 may vary slightly depending on substituents).
  • Molecular weight : 397.88 g/mol (for the chloro-analog in ).
  • Chirality : The R -configuration at the chiral center is critical for activity .

Mechanism of Action :
AM-0216 inhibits NIK by binding to its kinase domain, blocking downstream signaling pathways that promote cell survival and proliferation in cancers like multiple myeloma .

Comparison with Structurally Similar Compounds

AM-0561: Chloro-Substituted Analog

Structure :

  • Core difference: Replaces the 2-aminopyrimidine group in AM-0216 with a 2-amino-5-chloropyrimidin-4-yl moiety.
  • Backbone modification : Substitutes the indoline ring with an imidazo[1,2-a]pyridine group .

Key Properties :

  • Molecular formula : C₂₀H₁₅ClN₆OS (estimated).
  • However, the imidazo[1,2-a]pyridine group may reduce solubility compared to AM-0216 .

AM-0650: S-Enantiomer of AM-0216

Structure :

  • Stereochemical inversion : The S -configuration at the chiral center distinguishes it from AM-0216 .

Key Properties :

  • Molecular formula : Identical to AM-0216 (C₁₉H₁₆ClN₅OS).
  • Activity : The S-enantiomer exhibits significantly reduced NIK inhibitory activity, highlighting the importance of chirality in target engagement .

Urea-Based Thiazolyl Compounds ()

While structurally distinct from AM-0216, urea derivatives with thiazole moieties (e.g., 1f , 1g , 8j ) provide insights into thiazole’s role in medicinal chemistry:

Compound Key Features Yield (%) Melting Point (°C) ESI-MS (m/z)
1f Trifluoromethylphenyl urea 70.7 198–200 667.9 [M−2HCl+H]+
1g Hydroxybenzylidene hydrazinyl 78.4 205–207 638.1 [M−2HCl+H]+
8j Chloromethylthiazolylphenyl urea 52.7 412.1 [M+H]+

Relevance to AM-0216 :

  • Thiazole rings enhance π-π stacking interactions in target binding, a feature shared with AM-0216 .
  • Urea derivatives, however, lack the alkyne backbone and chiral center critical for NIK inhibition.

In Vitro Activity

Compound Target IC₅₀ (nM) Solubility Key Study Findings
AM-0216 NIK <100 10 mM in DMSO Induces apoptosis in NF-κB-dependent myeloma cells .
AM-0561 NIK Not reported Lower solubility (estimated) Enhanced kinase selectivity due to chloro-substituent .
AM-0650 NIK Inactive 10 mM in DMSO Confirms R-configuration’s necessity for activity .

Structural-Activity Relationship (SAR) Insights

  • Chirality : The R -configuration in AM-0216 optimizes spatial alignment with NIK’s active site .
  • Aminopyrimidine vs. Chloropyrimidine: The 2-amino group in AM-0216 facilitates hydrogen bonding, while AM-0561’s chloro-group may enhance hydrophobic interactions .
  • Indoline vs. Imidazo[1,2-a]pyridine : Indoline’s planar structure improves binding affinity compared to bulkier heterocycles .

Biological Activity

(R)-4-(1-(2-Aminopyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol is a complex organic compound with significant potential in medicinal chemistry, particularly in cancer treatment. Its unique structure, which includes an indoline core and a thiazole ring, suggests various biological activities, particularly as an inhibitor of kinases involved in cancer pathways.

Chemical Structure and Properties

The compound's molecular formula is C₁₄H₁₃N₅OS, featuring multiple functional groups that enhance its reactivity and biological interactions. The presence of the hydroxyl group (-OH) at the butynol position contributes to its potential as a therapeutic agent.

Research indicates that (R)-4-(1-(2-Aminopyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol primarily acts through the inhibition of specific kinases, particularly those involved in the non-canonical nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway. This pathway is crucial for tumor progression and immune response modulation .

Anticancer Potential

The compound has shown promising results in inhibiting cancer cell proliferation. It targets various cancer cell lines through mechanisms that include:

  • Kinase Inhibition : It specifically inhibits kinases that modulate signaling pathways involved in cell survival and proliferation.
  • NF-kB Pathway Modulation : By interfering with this pathway, it reduces tumor growth and enhances apoptosis in cancer cells .

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy against several cancer types. For instance, it has been reported to significantly reduce cellular levels of prostaglandin E₂ (PGE₂), a lipid compound involved in inflammation and tumorigenesis. The reduction rates vary among different analogs but can reach up to 98% in some cases .

Study 1: Inhibition of COX Enzymes

A study evaluated various 2-amino-thiazole derivatives, revealing that compounds similar to (R)-4-(1-(2-Aminopyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol exhibited strong inhibition of cyclooxygenase (COX) enzymes, which are often overexpressed in tumors. Compounds demonstrated IC₅₀ values ranging from 0.84 to 1.39 μM for COX inhibition .

Study 2: Structural Activity Relationship (SAR)

A comprehensive SAR analysis highlighted that modifications on the thiazole and indoline rings could enhance biological activity. For example, introducing methyl or hydroxyl groups at specific positions significantly increased anticancer potency .

Data Table: Biological Activity Summary

Activity Type Target IC₅₀ Value (μM) Notes
COX InhibitionCOX Enzymes0.84 - 1.39Strong inhibition observed
PGE₂ ReductionVarious Cancer Cell LinesUp to 98% reductionEffective across multiple analogs
Kinase InhibitionNF-kB Pathway Kinases< 30Significant modulation of tumor growth

Q & A

Q. What are the common synthetic strategies for constructing the thiazole and aminopyrimidine moieties in (R)-4-(1-(2-aminopyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol?

  • Methodological Answer : The thiazole ring is typically synthesized via cyclization reactions using thiourea derivatives or 2-aminothiazol-4(5H)-one precursors under acidic reflux conditions (e.g., acetic acid, 3–5 hours) . For the 2-aminopyrimidine moiety, nucleophilic substitution on 2-chloropyrimidine derivatives with indoline-based amines is a common approach, often requiring palladium-catalyzed cross-coupling for regioselectivity . Multi-step protocols involving Sonogashira coupling for the alkyne bridge and stereocontrol via chiral resolution (e.g., HPLC) are critical for the (R)-configured alcohol .

Q. Table 1: Key Synthetic Steps

StepReaction TypeReagents/ConditionsTarget FragmentReference
1CyclizationAcOH, refluxThiazole core
2Substitution2-Chloropyrimidine, Pd catalystAminopyrimidine
3SonogashiraAlkyne, CuI/Pd(PPh₃)₄But-3-yn-2-ol

Q. What analytical techniques are critical for confirming the structure and stereochemistry of this compound?

  • Methodological Answer :
  • FT-IR : Validates functional groups (e.g., ν(N-H) at 3209–3388 cm⁻¹, ν(C≡C) at ~2200 cm⁻¹) .
  • NMR : ¹H/¹³C NMR resolves aromatic protons, alkyne signals, and stereochemistry via NOESY .
  • X-ray Crystallography : Absolute configuration confirmation, especially for the (R)-alcohol, via single-crystal analysis (R factor < 0.05) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the yield of the Sonogashira coupling step in the synthesis of the but-3-yn-2-ol core?

  • Methodological Answer : Systematic optimization involves:
  • Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(PPh₃)₂ with CuI co-catalysts .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance alkyne activation .
  • Temperature Control : 60–80°C balances reaction rate and side-product formation .
  • Monitoring : Use HPLC or TLC to track intermediates and adjust stoichiometry dynamically .

Q. How can contradictions between spectroscopic data and computational predictions for the compound’s conformation be resolved?

  • Methodological Answer :
  • Cross-Validation : Compare experimental (X-ray/NMR) and computational (DFT) data to identify discrepancies in torsion angles or hydrogen bonding .
  • Solvent Modeling : Include solvent effects in DFT calculations (e.g., PCM model for DMSO) to improve agreement with NMR chemical shifts .
  • Dynamic Effects : Use molecular dynamics (MD) simulations to account for flexible regions (e.g., alkyne rotation) .

Q. What strategies validate the enantiomeric purity of the (R)-configured alcohol moiety?

  • Methodological Answer :
  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/IPA mobile phases to separate enantiomers .
  • Optical Rotation : Compare [α]D values with literature data for (R)-vs. (S)-isomers .
  • X-ray Anomalous Dispersion : Confirm absolute configuration via heavy-atom derivatives (e.g., bromine substitution) .

Q. What stability considerations are critical for this compound under various storage conditions?

  • Methodological Answer :
  • Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>150°C common for heterocycles) .
  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the thiazole ring .
  • Hydrolytic Stability : Monitor pH-dependent degradation (e.g., acidic conditions cleave the alkyne bridge) .

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